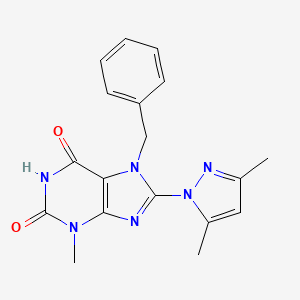
7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with purine structures often exhibit significant biological activity, including anticancer properties. The structural similarity of 7-Benzyl-8-(3,5-dimethyl-pyrazol-1-yl)-3-methyl-3,7-dihydro-purine-2,6-dione to nucleobases suggests it may interfere with nucleic acid synthesis or inhibit enzymes involved in cancer cell proliferation. Studies have shown promising results in vitro against various cancer cell lines.
2. Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. Compounds with similar purine structures have been studied for their ability to modulate inflammatory pathways. Further investigation into this compound could elucidate its mechanisms and therapeutic potential in treating inflammatory diseases.
3. Neuroprotective Effects
The neuroprotective properties of purine derivatives are well documented. Given the structural characteristics of this compound, it may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses or promoting neuronal survival.
Biochemical Applications
1. Enzyme Inhibition Studies
The interactions of this compound with various enzymes are crucial for understanding its biochemical applications. It may act as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways. Research into its enzyme inhibition profile could lead to the development of novel therapeutics.
2. Drug Development
Due to its unique structure and potential biological activities, this compound is a candidate for drug development. Its modifications could yield new derivatives with enhanced efficacy and reduced side effects.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of purine derivatives demonstrated that compounds structurally similar to this compound exhibited cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers found that a related compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may similarly modulate inflammatory responses.
Properties
IUPAC Name |
7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-11-9-12(2)24(21-11)17-19-15-14(16(25)20-18(26)22(15)3)23(17)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSXMADFDRGGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














